1-(Furan-2-carbonyl)-4-{thieno[3,2-c]pyridin-4-yl}piperazine
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Overview
Description
1-(Furan-2-carbonyl)-4-{thieno[3,2-c]pyridin-4-yl}piperazine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, a thieno[3,2-c]pyridine ring, and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-carbonyl)-4-{thieno[3,2-c]pyridin-4-yl}piperazine typically involves multiple steps:
Acylation of Pyridin-2-amine: The initial step involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol to form N-(pyridin-2-yl)furan-2-carboxamide.
Formation of Carbothioamide: The carboxamide is then treated with excess diphosphorus pentasulfide in anhydrous toluene under reflux to yield the corresponding carbothioamide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including acylation, thionation, and oxidation reactions, which can be scaled up for industrial production.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-carbonyl)-4-{thieno[3,2-c]pyridin-4-yl}piperazine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium ferricyanide in an alkaline medium.
Electrophilic Substitution Reagents: Nitrating agents, brominating agents, formaldehyde, and acyl chlorides.
Major Products
Oxidation Products: Thiazolo[4,5-b]pyridine derivatives.
Substitution Products: Various substituted derivatives depending on the electrophilic reagent used.
Scientific Research Applications
1-(Furan-2-carbonyl)-4-{thieno[3,2-c]pyridin-4-yl}piperazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anti-tubercular activity against Mycobacterium tuberculosis.
Biological Studies: The compound is evaluated for its cytotoxicity on human embryonic kidney cells, indicating its potential for further development in drug discovery.
Chemical Research: The compound’s unique structure makes it a valuable subject for studying heterocyclic chemistry and the reactivity of biheteroarenes.
Mechanism of Action
The exact mechanism of action of 1-(Furan-2-carbonyl)-4-{thieno[3,2-c]pyridin-4-yl}piperazine is not fully understood. it is believed to interact with specific molecular targets and pathways involved in bacterial inhibition and cytotoxicity. Molecular docking studies suggest that the compound’s interactions with biological targets are crucial for its activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide Derivatives: Compounds like substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives.
Thiazolo[4,5-b]pyridine Derivatives: Compounds like 2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine.
Uniqueness
1-(Furan-2-carbonyl)-4-{thieno[3,2-c]pyridin-4-yl}piperazine is unique due to its combination of a furan ring, a thieno[3,2-c]pyridine ring, and a piperazine ring, which imparts distinct chemical and biological properties. Its potential anti-tubercular activity and cytotoxicity make it a promising candidate for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C16H15N3O2S |
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Molecular Weight |
313.4 g/mol |
IUPAC Name |
furan-2-yl-(4-thieno[3,2-c]pyridin-4-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C16H15N3O2S/c20-16(13-2-1-10-21-13)19-8-6-18(7-9-19)15-12-4-11-22-14(12)3-5-17-15/h1-5,10-11H,6-9H2 |
InChI Key |
CPQPYFASUZOIRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CC3=C2C=CS3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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